molecular formula C11H14N2O2 B13055750 (3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile

(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile

Cat. No.: B13055750
M. Wt: 206.24 g/mol
InChI Key: IASCVOHGPBVPFH-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common method is the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by reduction to yield the corresponding amine. The nitrile group can be introduced through a subsequent reaction with a cyanating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include oximes, primary amines, and substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research domains.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(3S)-3-amino-3-(2,4-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1

InChI Key

IASCVOHGPBVPFH-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CC#N)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(CC#N)N)OC

Origin of Product

United States

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